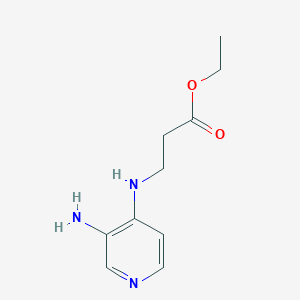
3-(3-Aminopyridin-4-ylamino)propionic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Aminopyridin-4-ylamino)propionic acid ethyl ester is an organic compound with the molecular formula C10H15N3O2 It is a derivative of propionic acid and contains both an amino group and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopyridin-4-ylamino)propionic acid ethyl ester typically involves the reaction of 3-aminopyridine with ethyl 3-bromopropionate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminopyridine attacks the electrophilic carbon of the ethyl 3-bromopropionate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(3-Aminopyridin-4-ylamino)propionic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines.
Substitution: Carboxylic acids.
科学研究应用
3-(3-Aminopyridin-4-ylamino)propionic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Aminopyridin-4-ylamino)propionic acid ethyl ester involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(2-Aminopyridin-4-ylamino)propionic acid ethyl ester
- 3-(4-Aminopyridin-4-ylamino)propionic acid ethyl ester
- 3-(3-Aminopyridin-2-ylamino)propionic acid ethyl ester
Uniqueness
3-(3-Aminopyridin-4-ylamino)propionic acid ethyl ester is unique due to the specific positioning of the amino group on the pyridine ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
生物活性
3-(3-Aminopyridin-4-ylamino)propionic acid ethyl ester, also known by its CAS number 234450-53-4, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H14N4O2, with a molecular weight of 218.25 g/mol. Its structure includes an ethyl ester group attached to a propionic acid backbone and an aminopyridine moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 234450-53-4 |
| Molecular Formula | C10H14N4O2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 3-(3-Aminopyridin-4-ylamino)propanoic acid ethyl ester |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems and exhibit potential neuroprotective properties.
- Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive functions.
- Neuroprotection : Preliminary studies suggest that it could protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The antimicrobial mechanism appears to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Studies
- Neuroprotective Effects : A study published in the Journal of Neurochemistry examined the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential as a neuroprotective agent.
- Antimicrobial Efficacy : In a clinical trial reported in Antimicrobial Agents and Chemotherapy, the compound was tested against multidrug-resistant strains of bacteria. The results demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. These studies have shown that modifications to the pyridine ring can significantly alter the compound's potency against various microbial pathogens and its neuroprotective effects.
Summary of Biological Activities
属性
CAS 编号 |
234450-53-4 |
|---|---|
分子式 |
C10H15N3O2 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
ethyl 3-[(3-aminopyridin-4-yl)amino]propanoate |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10(14)4-6-13-9-3-5-12-7-8(9)11/h3,5,7H,2,4,6,11H2,1H3,(H,12,13) |
InChI 键 |
RKUZMGKJJWSSQG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCNC1=C(C=NC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















